
4-Chlor-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidin
Übersicht
Beschreibung
The compound “4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The crystal structure of a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been reported . The structure is monoclinic, with a = 13.997 (5) Å, b = 4.6734 (15) Å, c = 18.019 (7) Å, β = 102.714 (5)°, V = 1149.7 (7) Å^3, Z = 4, Rgt (F) = 0.0481, wRref (F^2) = 0.1141, T = 153 (2) K .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben festgestellt, dass N,N-Dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidin-2-carboxamid als klinischer Kandidat für die Behandlung von Diabetes fungiert. Es aktiviert Glucokinase und minimiert gleichzeitig das Risiko einer Hypoglykämie .
- Anwendung: Diese Komplexe könnten potenziell als antimikrobielle Mittel, Antioxidantien und sogar als Reagenzien bei der Krebsbehandlung eingesetzt werden .
- Anwendung: Die Struktur der Verbindung deutet auf eine potenzielle Antikrebsaktivität hin. Weitere Forschung ist erforderlich, um ihre Wirksamkeit gegen bestimmte Krebsarten zu untersuchen .
- Anwendung: Die Untersuchung des Triazol-Pyrimidin-Hybrids, das diese Verbindung enthält, kann Aufschluss über seine Auswirkungen auf humane Mikroglia und Neuronen geben und möglicherweise zur Neuroprotektion beitragen und Entzündungen reduzieren .
- Anwendung: Forscher haben dekorierte Diazine für verschiedene pharmakologische Zwecke untersucht. Die einzigartige Struktur dieser Verbindung könnte zur Entwicklung neuer Medikamente beitragen .
Antidiabetisches Potenzial
Antimikrobielle und antioxidative Eigenschaften
Antikrebs-Potenzial
Neuroprotektion und entzündungshemmende Aktivität
Klinische Anwendungen von dekorierten Diazinen
Antibiotikaforschung
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis, making it a promising target for the treatment of Type 2 diabetes .
Mode of Action
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine acts as a partial activator of the glucokinase enzyme . By activating this enzyme, it stimulates the conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase by 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine affects the glycolysis pathway and glucose homeostasis . This leads to an increase in the metabolism of glucose and a decrease in blood glucose levels, which is beneficial in the management of Type 2 diabetes .
Result of Action
The activation of glucokinase by 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine leads to improved glycemic control . Unlike other glucokinase activators, it is capable of maintaining lower-glucose levels without resulting in hypoglycemia .
Zukünftige Richtungen
Given the wide range of pharmacological activities exhibited by pyrimidine derivatives, there is significant potential for the development of new therapies based on these compounds. Future research could focus on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . Additionally, the development of glucokinase activators with reduced hypoglycemia risk represents a promising opportunity for the treatment of Type 2 diabetes .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it interacts with the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in reducing endoplasmic reticulum stress and apoptosis .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation in human microglia cells . Furthermore, it affects gene expression by reducing the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine exerts its effects through various binding interactions with biomolecules. It inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . Additionally, it reduces endoplasmic reticulum stress and apoptosis by modulating the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These interactions highlight its potential as a neuroprotective and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods, indicating its stability in vitro
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory properties without causing adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to modulate metabolic flux and metabolite levels, thereby influencing cellular metabolism . Understanding these pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are vital for its neuroprotective and anti-inflammatory effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCZALZZHJEJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)
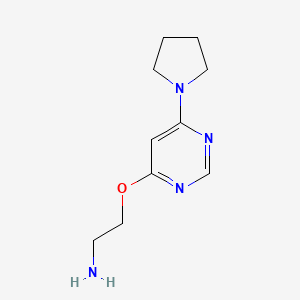

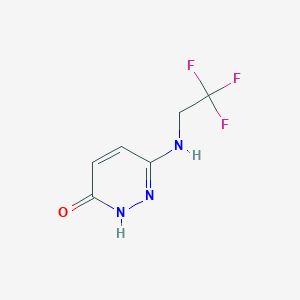
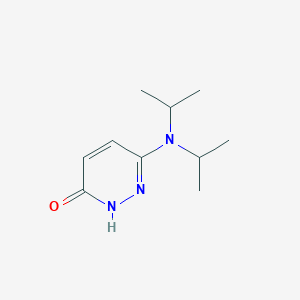
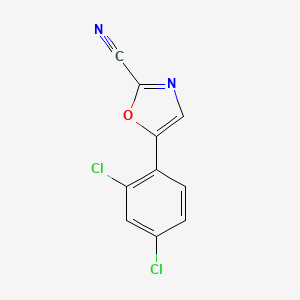
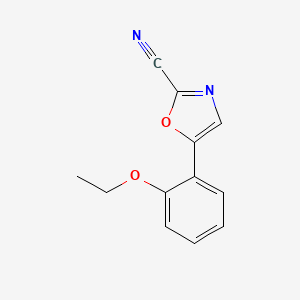
![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)
![1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479251.png)

![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)


